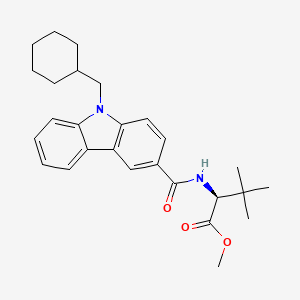
methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate
描述
MDMB-CHMCZCA 是一种合成的 大麻素受体激动剂,专门设计用来模拟 Δ9-四氢大麻酚 的效果,Δ9-四氢大麻酚是大麻中的主要精神活性成分。 它是 MDMB-CHMICA 的 9H-咔唑类似物,于 2015 年首次在合成大麻素受体激动剂新型精神活性物质中被发现 。 该化合物以其对大麻素 1 型和 2 型受体的有效激活而闻名,这促成了其精神活性 。
作用机制
MDMB-CHMCZCA 通过结合并激活大麻素 1 型和 2 型受体发挥作用。 这种激活导致各种信号通路发生调节,包括腺苷酸环化酶的抑制、环腺苷酸水平的降低以及丝裂原活化蛋白激酶的激活 。 该化合物对这些受体的高亲和性促成了其有效精神活性 。
准备方法
MDMB-CHMCZCA 的合成涉及多个步骤,从制备 9H-咔唑核心结构开始。合成路线通常包括:
步骤 1: 通过环化反应形成咔唑核心。
步骤 2: 在吲哚核心的 C-3 位引入羧酰胺取代基。
步骤 3: 用叔亮氨酸甲酯对吲哚核心进行 N-烷基化.
工业生产方法通常采用高通量合成技术,以确保最终产品的纯度和产量。 严格控制反应条件以保持化合物的立体化学,这对其生物活性至关重要 。
化学反应分析
MDMB-CHMCZCA 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成羟基化衍生物。
还原: 还原反应可以将羧酰胺基转化为胺。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括 MDMB-CHMCZCA 的羟基化、胺化和取代衍生物 。
科学研究应用
MDMB-CHMCZCA 具有多种科学研究应用:
相似化合物的比较
MDMB-CHMCZCA 与其他合成大麻素类似,例如 MDMB-CHMICA、MDMB-FUBINACA 和 AB-CHMINACA。 它因其 9H-咔唑核心结构而独一无二,这使其区别于其他具有吲哚或吲唑核心的化合物 。 这种结构差异促成了其独特的药理学特性和受体结合亲和力 。
类似化合物:
- MDMB-CHMICA
- MDMB-FUBINACA
- AB-CHMINACA
- AMB-FUBINACA
属性
IUPAC Name |
methyl (2S)-2-[[9-(cyclohexylmethyl)carbazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-27(2,3)24(26(31)32-4)28-25(30)19-14-15-23-21(16-19)20-12-8-9-13-22(20)29(23)17-18-10-6-5-7-11-18/h8-9,12-16,18,24H,5-7,10-11,17H2,1-4H3,(H,28,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVRKNYDPKTDZ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342317 | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219324-32-8 | |
| Record name | Mdmb-chmczca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219324328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMCZCA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIO7RT8MFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes methyl (S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMCZCA) a third-generation synthetic cannabinoid?
A1: MDMB-CHMCZCA belongs to the third generation of synthetic cannabinoids (SCRs) due to its structural novelty. While earlier SCRs were based on indole or indazole core structures, MDMB-CHMCZCA features a carbazole core system. This structural difference likely contributes to its distinct pharmacological profile and metabolic pathways. [, ]
Q2: How is MDMB-CHMCZCA metabolized in the body?
A2: Research using zebrafish larvae, a model organism for human metabolism, identified eleven metabolites of MDMB-CHMCZCA. [] Human studies have corroborated these findings, revealing a complex metabolic profile with over 30 metabolites detected in urine. [] Key metabolic pathways include hydroxylation at various positions, including the cyclohexyl methyl tail, and hydrolysis of the terminal methyl ester function. [, ]
Q3: What are the analytical challenges in detecting MDMB-CHMCZCA use?
A3: The extensive metabolism of MDMB-CHMCZCA poses a challenge for analytical detection. The parent compound is rapidly metabolized, making it difficult to detect in biological samples. Therefore, identifying specific and abundant metabolites is crucial for accurate detection. Researchers have suggested that a metabolite mono-hydroxylated at the cyclohexyl methyl tail serves as a suitable compound-specific consumption marker. Furthermore, a biotransformation product with mono-hydroxylation and hydrolysis of the terminal methyl ester offers high sensitivity due to its abundance. []
Q4: How stable is MDMB-CHMCZCA in the environment?
A4: Studies on wastewater suggest that MDMB-CHMCZCA is relatively stable under typical sewage conditions, resisting microbial degradation for up to 29 days. [] Its persistence in the environment highlights the need for monitoring programs and potential mitigation strategies to address any unforeseen ecological impacts.
Q5: What are the key structural features of MDMB-CHMCZCA relevant to its activity?
A5: While specific structure-activity relationship (SAR) studies for MDMB-CHMCZCA are limited in the provided literature, its classification as a synthetic cannabinoid suggests it interacts with cannabinoid receptors in the body. [, ] The carbazole core, cyclohexylmethyl tail, and 3,3-dimethylbutanoate moiety likely contribute to its binding affinity and selectivity for these receptors, influencing its pharmacological effects. Further research is needed to fully elucidate the SAR of MDMB-CHMCZCA and understand how modifications to its structure impact its activity and potency.
Q6: What spectroscopic techniques have been used to characterize MDMB-CHMCZCA?
A6: Researchers have employed a combination of spectroscopic methods to characterize MDMB-CHMCZCA. Nuclear magnetic resonance (NMR) spectroscopy provided detailed structural information, while tandem mass spectrometry (MS/MS) aided in identifying the compound and its fragmentation pattern. Furthermore, vibrational circular dichroism (VCD) spectroscopy, coupled with density functional theory (DFT) calculations, confirmed the S-configuration of the chiral center in the synthetically produced compound. [] These analytical techniques are essential for confirming the identity and purity of MDMB-CHMCZCA in seized samples and research settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


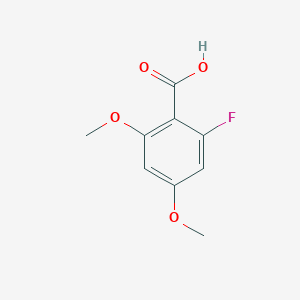
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
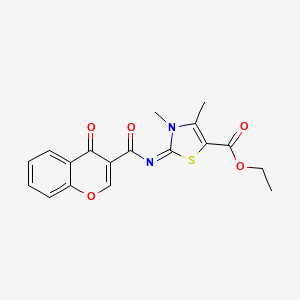
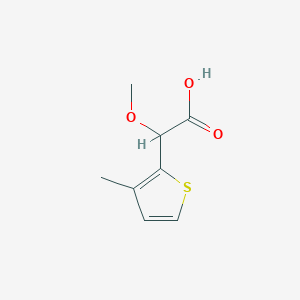
![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)
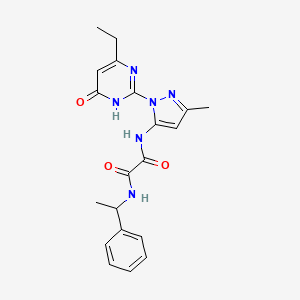
![3-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyridazine](/img/structure/B2813789.png)
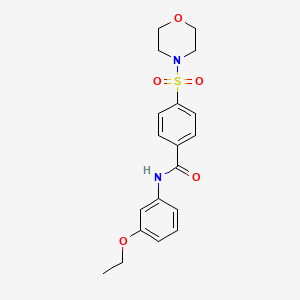
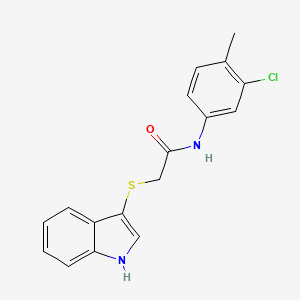

![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)
![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)
